4-氟-3-甲基苯磺酰胺

描述

4-Fluoro-3-methylbenzenesulfonamide is a compound that is part of a broader class of benzenesulfonamide derivatives. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance the selectivity and potency of these molecules in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors , and has been implicated in the inhibition of human carbonic anhydrases .

Synthesis Analysis

The synthesis of 4-fluoro-3-methylbenzenesulfonamide-related compounds involves various chemical reactions and methodologies. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which are selective COX-2 inhibitors, includes the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring, which has been found to preserve COX-2 potency and increase selectivity . Another example is the use of N-Fluorobenzenesulfonimide (NFSI) as an effective Ag(i)-catalyst attenuator in the annulation of tryptamine-derived ynesulfonamide to synthesize azepino[4,5-b]indole derivatives .

Molecular Structure Analysis

The molecular structure of 4-fluoro-3-methylbenzenesulfonamide and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative have been investigated, revealing two-dimensional architectures and intermolecular interactions through Hirshfeld surface analysis . Additionally, the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using NMR spectroscopy, providing insights into the stoichiometry and the nature of the inhibitor-enzyme complex .

Chemical Reactions Analysis

The chemical reactivity of 4-fluoro-3-methylbenzenesulfonamide and related compounds includes various transformations. For instance, the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant with a copper catalyst has been developed, leading to the formation of N-demethylated amides and formaldehyde . Moreover, the metal-free remote oxidative benzylic C–H amination of 4-methylanilides with N-fluorobenzenesulfonimide has been reported, showcasing the ability to form C(sp3)–N bonds under mild conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methylbenzenesulfonamide derivatives are influenced by the presence of the fluorine atom and the sulfonamide group. The introduction of fluorine atoms into the benzenesulfonamide ring has been shown to increase binding potency towards carbonic anhydrase isozymes, with some fluorinated compounds exhibiting nanomolar binding potency . The crystallographic characterization of these compounds provides further insights into their physical properties, such as crystal system, space group, and hydrogen bonding patterns .

科学研究应用

1. 分子结构和动力学

- 量子化学和分子动力学模拟研究:已对4-氟-3-甲基苯磺酰胺衍生物在铁表面的吸附和缓蚀性能进行了研究。采用量子化学计算和分子动力学模拟来理解这些性质(Kaya et al., 2016)。

2. 晶体学和固态表征

- 单晶X射线和固态NMR表征:对AND-1184进行了结构研究,这是4-氟-3-甲基苯磺酰胺的衍生物。这包括对其晶体系统的研究以及固态NMR与量子化学计算的结合(Pawlak et al., 2021)。

3. 化学合成应用

- 化合物的合成:该化合物已被用于合成各种化学实体,包括其在反应中的作用,如2-氨基嘧啶的氟化和2-氧吲哚的对映选择性氟化(Wang et al., 2017); (Wang et al., 2014)。

4. 医学研究应用

- 抗癌和抗菌活性:研究探讨了4-氟-3-甲基苯磺酰胺衍生物在医学应用中的潜力。研究包括它们在DNA结合、DNA裂解、遗传毒性和抗癌活性方面的有效性,以及它们在抑制细菌生长和脂氧合酶中的作用,用于潜在的治疗应用(González-Álvarez等,2013); (Abbasi et al., 2017)。

5. 晶体学和Hirshfeld表面分析

- 晶体结构和Hirshfeld表面的研究:已分析了4-氟-3-甲基苯磺酰胺的各种衍生物的晶体结构,重点关注分子间相互作用和堆积模式。进行了Hirshfeld表面分析以理解这些相互作用的重要性(Suchetan et al., 2015); (Suchetan et al., 2016)。

总之,4-氟-3-甲基苯磺酰胺及其衍生物在科学研究中被广泛应用

4-氟-3-甲基苯磺酰胺的科学研究应用

1. 量子化学和缓蚀

- 量子化学和分子动力学模拟研究:研究探讨了4-氟-3-甲基苯磺酰胺衍生物在抑制铁的腐蚀中的应用,采用量子化学计算和分子动力学模拟(Kaya et al., 2016)。

2. 晶体学和材料科学

- 单晶X射线和固态NMR表征:已对类似AND-1184的化合物进行了研究,这是4-氟-3-甲基苯磺酰胺的衍生物,使用单晶X射线和固态NMR技术(Pawlak et al., 2021)。

3. 化学合成

- 化合物的氟化:该化合物用于合成各种化合物,例如用于2-氨基吡啶的氟化和2-氧吲哚的对映选择性氟化(Wang et al., 2017);(Wang等,2014)。

4. 医药应用

- DNA结合和抗癌活性:一些4-氟-3-甲基苯磺酰胺衍生物已被研究其DNA结合、DNA裂解、基因毒性和抗癌活性,表明它们在医学研究中具有潜力(González-Álvarez等,2013)。

5. 晶体结构和Hirshfeld表面分析

- 晶体结构和Hirshfeld表面的研究:已对相关化合物的晶体结构和分子间相互作用进行了研究,利用Hirshfeld表面分析来详细了解这些相互作用(Suchetan et al., 2015);(Suchetan et al., 2016)。

作用机制

属性

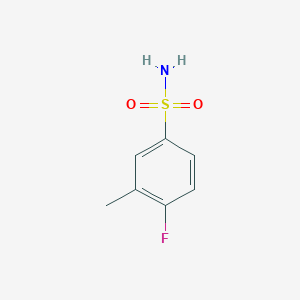

IUPAC Name |

4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMOSJURBNPIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368421 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-methylbenzenesulfonamide | |

CAS RN |

379254-40-7 | |

| Record name | 4-fluoro-3-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。